Cas no 22632-59-3 (Valproic Acid Methyl Ester)

Valproic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
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- methyl 2-propylpentanoate
- pentanoic acid, 2-propyl-, methyl ester
- Valeric acid, 2-propyl-, methyl ester
- Valproic Acid Methyl Ester
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計算された属性
- せいみつぶんしりょう: 158.13074
じっけんとくせい
- PSA: 26.3
Valproic Acid Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1082479-5g |
2-Propylvaleric acid methyl ester |
22632-59-3 | 95% | 5g |
$305 | 2022-11-02 | |
Enamine | EN300-7000450-10.0g |
methyl 2-propylpentanoate |
22632-59-3 | 95.0% | 10.0g |
$281.0 | 2025-03-12 | |
SHENG KE LU SI SHENG WU JI SHU | sc-472957-1g |
Valproic Acid Methyl Ester, |
22632-59-3 | 1g |
¥2708.00 | 2023-09-05 | ||
Aaron | AR00CCNJ-5g |
2-Propylvaleric acid methyl ester |
22632-59-3 | 98% | 5g |
$208.00 | 2025-01-24 | |
A2B Chem LLC | AF75171-5g |
2-Propylvaleric acid methyl ester |
22632-59-3 | 98% | 5g |
$163.00 | 2024-04-20 | |
Aaron | AR00CCNJ-100mg |
2-Propylvaleric acid methyl ester |
22632-59-3 | 98% | 100mg |
$13.00 | 2025-02-27 | |
TRC | V094775-10g |
Valproic Acid Methyl Ester |
22632-59-3 | 10g |
$ 1656.00 | 2023-09-05 | ||
TRC | V094775-1g |
Valproic Acid Methyl Ester |
22632-59-3 | 1g |
$ 219.00 | 2023-09-05 | ||
Enamine | EN300-7000450-0.5g |
methyl 2-propylpentanoate |
22632-59-3 | 95.0% | 0.5g |
$36.0 | 2025-03-12 | |
Enamine | EN300-7000450-2.5g |
methyl 2-propylpentanoate |
22632-59-3 | 95.0% | 2.5g |
$85.0 | 2025-03-12 |
Valproic Acid Methyl Ester 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
Valproic Acid Methyl Ester Raw materials
Valproic Acid Methyl Ester Preparation Products
Valproic Acid Methyl Ester 関連文献
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1. Mechanism of esterification of 1,3-dimethylamino alcohols by N-acetylimidazole in acetonitrile and the influence of alkyl and geminal dialkyl substitution upon the rateAnnemieke Madder,Sonny Sebastian,Dirk Van Haver,Pierre J. De Clercq,Howard Maskill J. Chem. Soc. Perkin Trans. 2 1997 2787
Valproic Acid Methyl Esterに関する追加情報
Valproic Acid Methyl Ester: A Comprehensive Overview
Valproic Acid Methyl Ester, also known as methyl valproate or methyl 2-propylpentanoate, is a chemical compound with the CAS number 22632-59-3. This compound is an ester derivative of valproic acid, which is widely recognized for its role in the treatment of epilepsy and bipolar disorder. The methyl ester form of valproic acid has gained attention in recent years due to its potential applications in various fields, including pharmaceuticals, cosmetics, and specialty chemicals.
The chemical structure of valproic acid methyl ester consists of a pentanoic acid backbone with a methyl group attached to the carboxylic acid oxygen. This structure makes it a versatile compound with unique physical and chemical properties. Recent studies have highlighted its ability to act as a bioisostere of valproic acid, offering improved pharmacokinetic profiles in certain therapeutic applications. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that the methyl ester form exhibits enhanced solubility and bioavailability compared to the parent acid, making it a promising candidate for drug delivery systems.
One of the most significant advancements in the use of valproic acid methyl ester is its application in targeted drug delivery. Scientists have explored its potential as a prodrug for valproic acid, where the ester group is cleaved in vivo to release the active parent compound. This approach not only improves the stability of valproic acid but also reduces its side effects by controlling its release. A study conducted at the University of California, San Francisco, revealed that this prodrug strategy could be particularly beneficial for patients with refractory epilepsy who require precise drug concentration levels.
In addition to its pharmaceutical applications, valproic acid methyl ester has found utility in the cosmetic industry as an ingredient in skincare products. Its ability to penetrate the skin barrier and deliver active ingredients has made it a popular choice in anti-aging and moisturizing formulations. According to a report by *Cosmetic Chemistry Today*, this compound has been shown to enhance the efficacy of retinol-based products by improving their penetration into the dermal layers.
From a synthetic perspective, valproic acid methyl ester can be synthesized via traditional Fischer esterification or through modern catalytic methods. Recent innovations in catalytic chemistry have enabled more efficient and environmentally friendly production processes. For example, researchers at ETH Zurich developed a catalyst system that significantly reduces reaction time and increases yield, making large-scale production more feasible.
Looking ahead, ongoing research into valproic acid methyl ester is exploring its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies suggest that it may possess neuroprotective properties by modulating histone deacetylase (HDAC) activity, which is implicated in neuronal health and survival. These findings were recently published in *Nature Neuroscience*, highlighting its potential as a novel therapeutic target.
In conclusion, valproic acid methyl ester (CAS No: 22632-59-3) is a multifaceted compound with applications spanning pharmaceuticals, cosmetics, and chemical synthesis. Its unique properties and versatile chemistry continue to drive innovation across various industries. As research advances, this compound holds promise for addressing unmet medical needs while offering sustainable solutions for industrial applications.
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